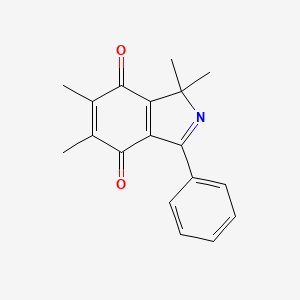
(2E)-4-chloro-2-butenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-Chloro-2-butenal is an organic compound with the molecular formula C4H5ClO It is characterized by the presence of a chlorine atom attached to a butenal structure, which includes a double bond between the second and third carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-chloro-2-butenal can be achieved through several methods. One common approach involves the chlorination of crotonaldehyde. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (2E) isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (2E)-4-Chloro-2-butenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-2-butenoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 4-chloro-2-butanol when treated with reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Chloro-2-butenoic acid.
Reduction: 4-Chloro-2-butanol.
Substitution: Various substituted butenal derivatives.
Applications De Recherche Scientifique
(2E)-4-Chloro-2-butenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2E)-4-chloro-2-butenal involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is due to the electrophilic nature of the carbonyl group and the presence of the chlorine atom, which can act as a leaving group in substitution reactions.
Comparaison Avec Des Composés Similaires
Crotonaldehyde: Similar structure but lacks the chlorine atom.
4-Chloro-2-butanol: A reduction product of (2E)-4-chloro-2-butenal.
4-Chloro-2-butenoic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of both the chlorine atom and the conjugated double bond. This combination allows for a diverse range of chemical transformations and applications that are not as readily achievable with similar compounds.
Propriétés
Numéro CAS |
31930-38-8 |
|---|---|
Formule moléculaire |
C4H5ClO |
Poids moléculaire |
104.53 g/mol |
Nom IUPAC |
(E)-4-chlorobut-2-enal |
InChI |
InChI=1S/C4H5ClO/c5-3-1-2-4-6/h1-2,4H,3H2/b2-1+ |
Clé InChI |
BYEGVAXXFJVWAQ-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/C=O)Cl |
SMILES canonique |
C(C=CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


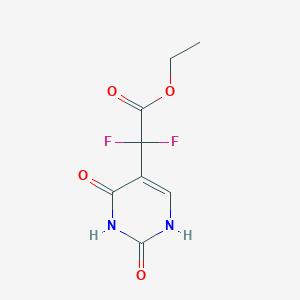
![(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14136665.png)


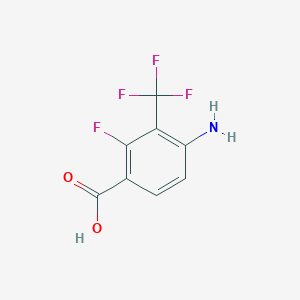

![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)
![Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B14136696.png)
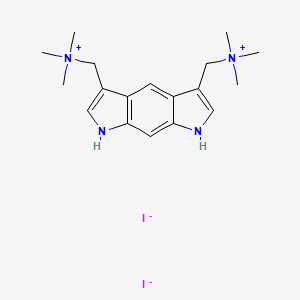

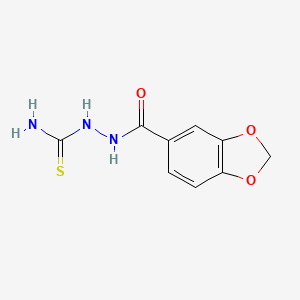
![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)

